Huperzine B Exhibits Significantly Higher AChE vs. BuChE Selectivity Than Tacrine
Huperzine B demonstrates markedly higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to the reference drug tacrine. In a direct head-to-head in vitro study, the IC50 ratio for BuChE:AChE was 65.8 for Huperzine B, versus only 0.54 for tacrine [1]. This indicates HupB is over 120-fold more selective for the target CNS enzyme relative to the peripheral one than tacrine.
| Evidence Dimension | AChE Selectivity (BuChE IC50 / AChE IC50) |
|---|---|
| Target Compound Data | 65.8 (ratio) |
| Comparator Or Baseline | Tacrine: 0.54 (ratio) |
| Quantified Difference | 121.8-fold higher selectivity for AChE |
| Conditions | In vitro enzymatic assay; spectrophotometry. |
Why This Matters
Higher AChE selectivity over BuChE is associated with a lower incidence of peripheral cholinergic adverse effects, making HupB a preferred research tool for studying CNS AChE inhibition with minimal off-target activity.
- [1] Liu J, Zhang HY, Wang LM, Tang XC. Inhibitory effects of huperzine B on cholinesterase activity in mice. Zhongguo Yao Li Xue Bao. 1999;20(2):141-145. View Source
